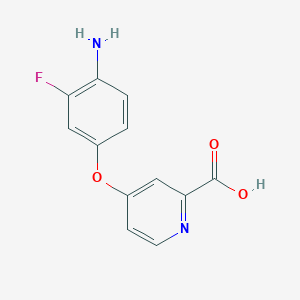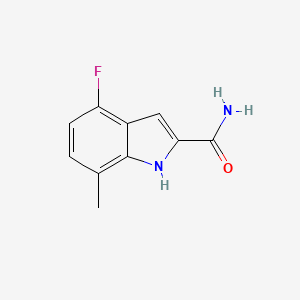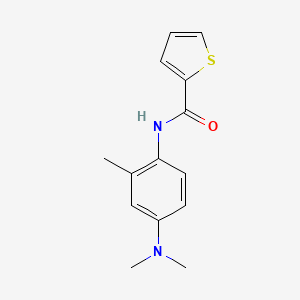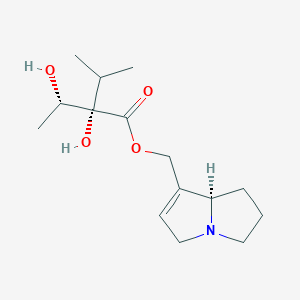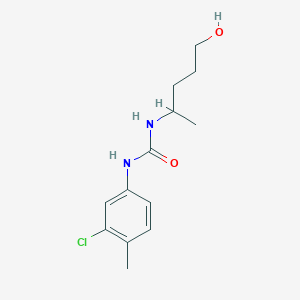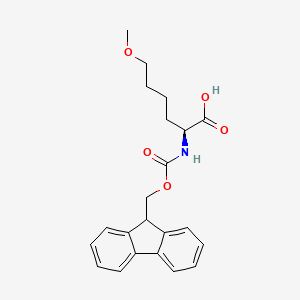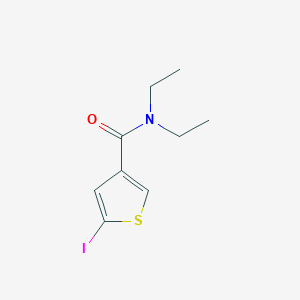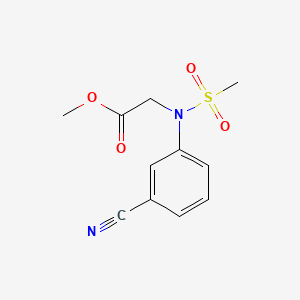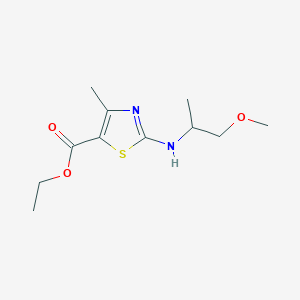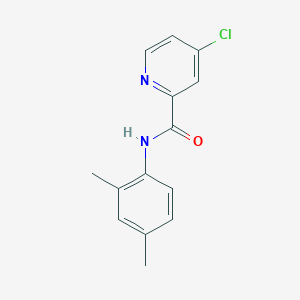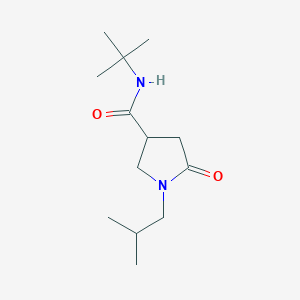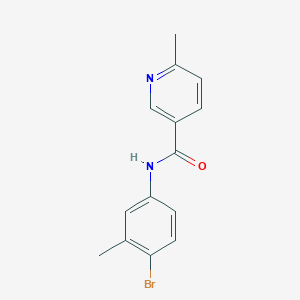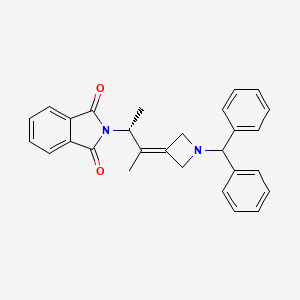
(R)-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes may include:
Aldol Condensation: Formation of the azetidinylidene moiety through aldol condensation reactions.
Cyclization Reactions: Formation of the isoindoline ring via intramolecular cyclization.
Chiral Resolution: Use of chiral catalysts or resolving agents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA to interfere with replication and transcription processes.
相似化合物的比较
Similar Compounds
Isoindoline Derivatives: Compounds with similar isoindoline structures.
Azetidine Derivatives: Compounds containing the azetidine ring.
Benzhydryl Compounds: Molecules with the benzhydryl group.
Uniqueness
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.
属性
分子式 |
C28H26N2O2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[(2R)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H26N2O2/c1-19(20(2)30-27(31)24-15-9-10-16-25(24)28(30)32)23-17-29(18-23)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,20,26H,17-18H2,1-2H3/t20-/m1/s1 |
InChI 键 |
SPTPFTWWPQRZCH-HXUWFJFHSA-N |
手性 SMILES |
C[C@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
规范 SMILES |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



